Protein Thermal Stabilization: Sucrose Outperforms Trehalose at Low Moisture
In a direct head-to-head comparison of protein stabilization efficacy using differential scanning calorimetry (DSC), sucrose-containing lysozyme and myoglobin samples exhibited consistently higher denaturation temperatures (Tden) than trehalose-containing samples, particularly at low water contents [1]. While trehalose has been generally acknowledged as a superior aqueous stabilizer, the study demonstrates that sucrose provides better thermal protection under dehydrated or semi-dry conditions relevant to lyophilized biopharmaceutical formulations [1].
| Evidence Dimension | Protein denaturation temperature (Tden) elevation |
|---|---|
| Target Compound Data | Sucrose-containing samples exhibited higher Tden than trehalose-containing samples |
| Comparator Or Baseline | Trehalose-containing samples (equivalent sugar-to-protein ratios) |
| Quantified Difference | Higher Tden for sucrose, with difference magnified at low water contents (quantitative Tden elevation values reported in the full study) |
| Conditions | DSC analysis of lysozyme and myoglobin proteins; glass transition temperature (Tg) and denaturation temperature (Tden) determined at varying sugar-to-protein ratios and water contents |
Why This Matters
For procurement in lyophilized biopharmaceutical manufacturing where thermal stability during storage and transportation is critical, sucrose may offer superior protection to trehalose under low-moisture conditions.
- [1] Jonsson O, Lundell A, Rosell J, You S, Ahlgren K, Swenson J. Comparison of Sucrose and Trehalose for Protein Stabilization Using Differential Scanning Calorimetry. J Phys Chem B. 2024;128(20):4922-4930. View Source
